Methyl 1-methyl-5-nitro-1H-imidazole-2-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

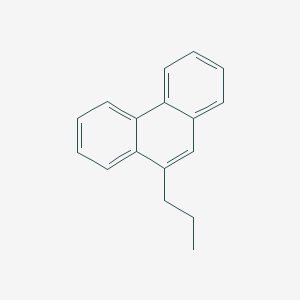

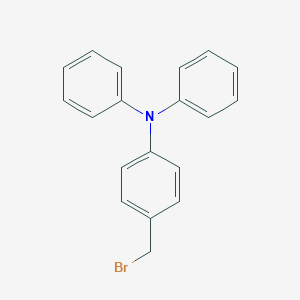

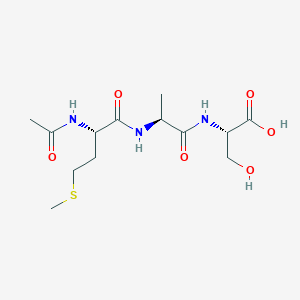

“Methyl 1-methyl-5-nitro-1H-imidazole-2-carboxylate” is a chemical compound with the molecular weight of 185.14 . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .

Molecular Structure Analysis

The molecular structure of “Methyl 1-methyl-5-nitro-1H-imidazole-2-carboxylate” consists of a five-membered imidazole ring with a nitro group at the 5-position, a methyl group at the 1-position, and a carboxylate ester group at the 2-position .Chemical Reactions Analysis

While specific chemical reactions involving “Methyl 1-methyl-5-nitro-1H-imidazole-2-carboxylate” are not detailed in the literature, imidazole derivatives are known to exhibit a variety of biological activities .科学的研究の応用

Antimicrobial Activities

Research has shown that derivatives of methyl 1-methyl-5-nitro-1H-imidazole-2-carboxylate exhibit significant antibacterial and antitrichomonal activity. This was evident in a study where various 2-nitro-1H-imidazoles with selected functional groups demonstrated substantial antimicrobial efficacy (Cavalleri, Volpe, & Arioli, 1977).

Crystallography and Molecular Structure

The compound has been studied for its crystallographic properties. An instance is the hydrolysis of ethyl 1-methyl-4-nitro-1H-imidazole-2-carboxylate, which leads to the formation of a dihydrate form. The structure of this dihydrate form has been analyzed through X-ray crystallography, revealing a flat molecular structure with hydrogen bonding (Wu, Liu, & Ng, 2005).

Drug Synthesis and Inhibition Studies

A study based on the synthesis of 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl aryl carboxylate derivatives highlighted their potent β-glucuronidase inhibitory activity. This indicates their potential in drug development and therapeutic applications (Salar et al., 2017).

Photochemical Properties

The compound's photochemical behavior in water-containing solutions was studied, leading to the discovery of its photorearrangement properties. This research is crucial in understanding the compound's stability and reaction under various environmental conditions (Pfoertner & Daly, 1987).

Antifungal and Genotoxic Properties

Research into the antifungal and genotoxic properties of 1-methyl-1H-imidazoles derivatives, including 1-methyl-5-nitro-1H-imidazole-2-carboxylate, has been conducted. This study provides insights into the compound's biological effects and potential medical applications, especially in treating fungal infections (Zani et al., 1995).

Energetic Materials Research

The compound has been studied as a precursor for the synthesis of energetic bicyclic azolium salts. These studies are significant in the field of materials science, especially for developing high-density materials with potential applications in various industries (Gao, Ye, Twamley, & Shreeve, 2006).

Mass Spectrometry Analysis

Detailed mass spectrometry studies of methyl 1-methyl-5-nitro-1H-imidazole-2-carboxylate and its derivatives have been conducted. These studies are essential for understanding the compound's molecular structure and behavior under mass spectrometric analysis (Cert, Delgado-Cobos, & Pérez-Lanzac, 1986).

作用機序

Target of Action

It is known that imidazole derivatives, which this compound is a part of, have a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Mode of Action

The nitro group in the compound could potentially undergo reduction in the body, leading to the formation of reactive species that could interact with biological targets .

Biochemical Pathways

Given the broad range of activities of imidazole derivatives, it is likely that multiple pathways are affected .

Pharmacokinetics

Imidazole derivatives are generally known to be highly soluble in water and other polar solvents, which could potentially influence their absorption and distribution in the body .

Result of Action

Given the broad range of activities of imidazole derivatives, it is likely that the compound could have multiple effects at the molecular and cellular level .

特性

IUPAC Name |

methyl 1-methyl-5-nitroimidazole-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O4/c1-8-4(9(11)12)3-7-5(8)6(10)13-2/h3H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLEABRXWBICJNJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CN=C1C(=O)OC)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20555360 |

Source

|

| Record name | Methyl 1-methyl-5-nitro-1H-imidazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20555360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 1-methyl-5-nitro-1H-imidazole-2-carboxylate | |

CAS RN |

1563-98-0 |

Source

|

| Record name | Methyl 1-methyl-5-nitro-1H-imidazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20555360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-(4-Bromobenzyl)-2,4-dimethyl-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B173032.png)

![1-[[(Z)-1-Butenyl]thio]-2-propanone](/img/structure/B173037.png)

![1-[5-(Tert-butylamino)-2-methyl-4-phenylfuran-3-YL]ethanone](/img/structure/B173043.png)